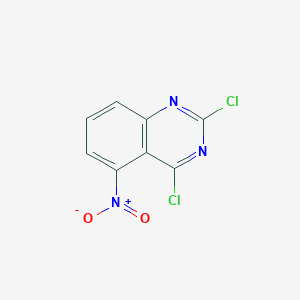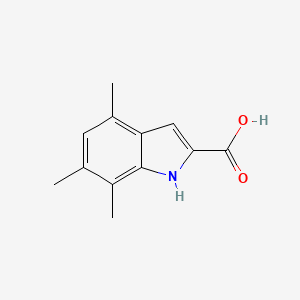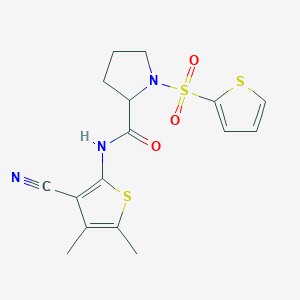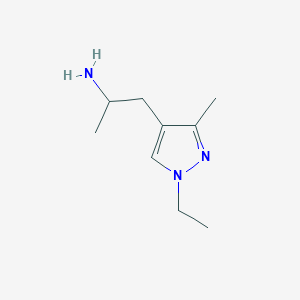
7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride” is a biochemical compound with the empirical formula C8H9BrClNO2 and a molecular weight of 266.52 . It has been used in proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride” are not fully detailed in the search results. It is known to be a solid .Applications De Recherche Scientifique
Synthesis and Structural Properties
Research into the synthesis and structural properties of related compounds, such as novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, highlights the ongoing interest in developing new chemicals with potential pharmaceutical applications or industrial uses. These studies are crucial for understanding the reactivity and potential uses of similar brominated compounds in scientific research (Issac & Tierney, 1996).
Environmental Impact of Brominated Compounds
A review on the occurrence of novel brominated flame retardants (NBFRs) in various environments underscores the importance of monitoring and understanding the environmental fate and potential toxicity of brominated organic compounds. Such research is vital for assessing the ecological risks posed by these substances and developing strategies for mitigating their impact (Zuiderveen, Slootweg, & de Boer, 2020).
Health Effects of Brominated Dioxins and Furans
The health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) have been reviewed, indicating concerns similar to those of their chlorinated counterparts. This research area is crucial for understanding the potential health risks associated with exposure to brominated dioxins and furans, which may provide insight into the safety considerations needed for handling 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride and similar compounds (Birnbaum, Staskal, & Diliberto, 2003).
Propriétés
IUPAC Name |
6-bromo-2,3-dihydro-1,4-benzodioxin-7-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2.ClH/c9-5-3-7-8(4-6(5)10)12-2-1-11-7;/h3-4H,1-2,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDNBYQTPGNHRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2383693.png)

![4-ethyl-N-(3-(phenethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2383695.png)

![[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2383698.png)
![2-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B2383700.png)
![2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}phenol](/img/structure/B2383701.png)



![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide](/img/structure/B2383709.png)
![2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2383710.png)

